molecular formula C11H7F3S B12858955 3-(2-Trifluoromethyl-phenyl)-thiophene CAS No. 886503-64-6

3-(2-Trifluoromethyl-phenyl)-thiophene

Cat. No.: B12858955
CAS No.: 886503-64-6
M. Wt: 228.24 g/mol
InChI Key: UEYWDJSTBLBKKP-UHFFFAOYSA-N
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Description

3-(2-Trifluoromethyl-phenyl)-thiophene is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles. The presence of a trifluoromethyl group attached to the phenyl ring enhances the compound’s chemical stability and biological activity. This compound is of significant interest in various fields, including pharmaceuticals, agrochemicals, and materials science, due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Trifluoromethyl-phenyl)-thiophene typically involves the following steps:

    Starting Materials: The synthesis begins with 2-Trifluoromethyl-benzene and thiophene.

    Reaction Conditions: The reaction is carried out under anhydrous conditions to prevent any unwanted side reactions.

    Purification: The product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale palladium-catalyzed cross-coupling reactions. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, pressure, and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions

3-(2-Trifluoromethyl-phenyl)-thiophene undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, nitrating agents, sulfonating agents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiol derivatives.

    Substitution: Halogenated, nitrated, or sulfonated derivatives.

Mechanism of Action

The mechanism of action of 3-(2-Trifluoromethyl-phenyl)-thiophene involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

    3-(2-Trifluoromethyl-phenyl)-pyridine: Similar structure but with a pyridine ring instead of thiophene.

    3-(2-Trifluoromethyl-phenyl)-benzene: Lacks the sulfur atom present in thiophene.

    3-(2-Trifluoromethyl-phenyl)-furan: Contains an oxygen atom in place of sulfur.

Uniqueness

3-(2-Trifluoromethyl-phenyl)-thiophene is unique due to the presence of both the trifluoromethyl group and the thiophene ring. This combination imparts distinct electronic properties and chemical reactivity, making it valuable in various applications .

Properties

CAS No.

886503-64-6

Molecular Formula

C11H7F3S

Molecular Weight

228.24 g/mol

IUPAC Name

3-[2-(trifluoromethyl)phenyl]thiophene

InChI

InChI=1S/C11H7F3S/c12-11(13,14)10-4-2-1-3-9(10)8-5-6-15-7-8/h1-7H

InChI Key

UEYWDJSTBLBKKP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=CSC=C2)C(F)(F)F

Origin of Product

United States

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